N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide
Overview
Description
“N-Hydroxy-4-(hydroxymethyl)benzimidamide” is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The compound contains a total of 22 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), 2 hydroxyl groups, and 1 primary alcohol .
Molecular Structure Analysis
The molecular structure of “N-Hydroxy-4-(hydroxymethyl)benzimidamide” includes a benzimidamide core with a hydroxymethyl group at the 4-position and a hydroxy group attached to the nitrogen atom . The InChI string representation of the molecule isInChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-6(5-11)2-4-7/h1-4,11-12H,5H2,(H2,9,10)
. Physical and Chemical Properties Analysis
“N-Hydroxy-4-(hydroxymethyl)benzimidamide” has several notable physical and chemical properties. It has a molecular weight of 166.18 g/mol and an exact mass of 166.074227566 g/mol . The compound has a topological polar surface area of 78.8 Ų, indicating its polarity . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Scientific Research Applications
Role in Plant Defense Mechanisms
Hydroxamic acids, which include compounds like 4-hydroxy-1,4-benzoxazin-3-ones, have been extensively studied in the context of plant defense. These compounds are pivotal in defending cereals against various threats such as insects, fungi, bacteria, and even play a role in herbicide detoxification and allelopathic effects in crops (Niemeyer, 1988).
Metabolic Conversion in Biochemistry
N-Hydroxymethyl compounds, which include derivatives of N-Hydroxy-4-(hydroxymethyl)benzimidamide, have been observed as metabolic intermediates. For example, N-(Hydroxymethyl)-benzamide was found as a major metabolite of N-methylbenzamide, indicating the significance of these compounds in biological metabolic pathways (Ross et al., 1983).
Crystal Structure Analysis
The study of compounds like (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide reveals insights into molecular structures, including the arrangement of hydroxyimidamide units and their interaction with benzene rings. Such analyses are essential in understanding the chemical and physical properties of these compounds (Liu et al., 2011).
Self-Assembly in Aqueous Solution
Benzimidazole derivatives demonstrate significant potential in self-assembly processes. For instance, the intermolecular aromatic-aromatic (pi-pi) interaction has been utilized to form stable hetero duplexes in water, a phenomenon critical for designing assemblies in chemical and biological systems (Gabriel & Iverson, 2002).
Properties
IUPAC Name |
N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-6(5-11)2-4-7/h1-4,11-12H,5H2,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVQRXUCPQYHBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO)/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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